1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two methoxy groups attached to the naphthalene ring and a butenone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxynaphthalene and 3-methylbut-2-en-1-one.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. Common solvents used include dichloromethane or toluene.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., potassium carbonate) may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone side chain to a butanol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in acetic acid at room temperature.
Major Products
Oxidation: Naphthoquinones.
Reduction: 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbutanol.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxynaphthalen-1-yl)-3-methylbut-2-en-1-one
- 1-(6-Methoxynaphthalen-1-yl)-3-methylbut-2-en-1-one
- 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-ol
Uniqueness
1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one is unique due to the presence of two methoxy groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one methoxy group or different substitution patterns.
Properties
CAS No. |
90036-59-2 |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(4,6-dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C17H18O3/c1-11(2)9-16(18)14-7-8-17(20-4)15-10-12(19-3)5-6-13(14)15/h5-10H,1-4H3 |
InChI Key |
YGIMAHDYWYFOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=C2C=CC(=CC2=C(C=C1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.